molecular formula C9H14O3 B3389695 Methyl 2-methyl-6-oxocyclohexane-1-carboxylate CAS No. 93493-96-0

Methyl 2-methyl-6-oxocyclohexane-1-carboxylate

Cat. No.: B3389695
CAS No.: 93493-96-0
M. Wt: 170.21 g/mol
InChI Key: OTBYQIAPKOZUSE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-oxocyclohexane-1-carboxylate is a cyclohexanone-based ester compound of interest in organic synthesis and pharmaceutical research. This structure, featuring both a ketone and an ester functional group on the cyclohexane ring, is a potential intermediate for constructing more complex molecular architectures. Compounds of this class can be involved in rearrangement reactions, such as the Favorskii rearrangement, which is a base-induced transformation of α-haloketones used to synthesize carboxylic acids, their derivatives, and strained ring systems . As a building block, it may be applied in the development of active pharmaceutical ingredients and other fine chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-6-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-4-3-5-7(10)8(6)9(11)12-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBYQIAPKOZUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455730
Record name Methyl 2-methyl-6-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93493-96-0
Record name Methyl 2-methyl-6-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Methyl 6 Oxocyclohexane 1 Carboxylate

Keto-Enol Tautomerism and its Chemical Implications

Carbonyl compounds that have a hydrogen atom on their α-carbon can exist in equilibrium with an isomeric form known as an enol. openstax.org This constitutional isomerism, characterized by the migration of a proton and the shifting of a double bond, is called keto-enol tautomerism. masterorganicchemistry.com For Methyl 2-methyl-6-oxocyclohexane-1-carboxylate, the "keto" form is the standard representation, but it is in a dynamic equilibrium with its "enol" tautomers.

The tautomerism can be catalyzed by both acids and bases. masterorganicchemistry.comoregonstate.edu

Base-catalyzed mechanism: A base removes the acidic α-proton (located between the two carbonyl groups) to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. openstax.org

Acid-catalyzed mechanism: The carbonyl oxygen is protonated, increasing the acidity of the α-proton. A weak base (like the solvent) can then remove the α-proton to form the enol. openstax.orgyoutube.com

The chemical implications of this tautomerism are significant. The enol tautomer and its corresponding enolate anion are nucleophilic at the α-carbon. This nucleophilicity is the basis for the alkylation, acylation, and condensation reactions discussed in the following sections. The ability to form this enol/enolate intermediate is central to the synthetic utility of β-keto esters. fiveable.me

Reactions Involving the β-Keto Ester Moiety

The defining feature of this compound is its β-keto ester functionality. The protons on the carbon atom situated between the ketone and ester carbonyl groups (the α-carbon) are particularly acidic due to the electron-withdrawing effect of both carbonyls, which stabilizes the resulting conjugate base (the enolate). fiveable.me This acidity facilitates the formation of a nucleophilic enolate, which is central to a variety of carbon-carbon bond-forming reactions. aklectures.com

The acidic α-proton can be readily removed by a suitable base (typically an alkoxide, like sodium ethoxide, to prevent transesterification) to generate an enolate ion. aklectures.com This enolate is a potent nucleophile that can react with electrophiles such as alkyl halides in an SN2 reaction. aklectures.com This process, known as alkylation, introduces a new alkyl group at the α-carbon.

For cyclic β-keto esters, this reaction is an effective method for introducing substituents onto the ring. rsc.org The general mechanism involves two key steps:

Deprotonation: Formation of the enolate ion using a base.

Nucleophilic Attack: The enolate attacks the alkyl halide, displacing the halide and forming a new C-C bond.

StepDescriptionReactantsProduct
1Enolate FormationThis compound, Base (e.g., NaOEt)Enolate anion
2Nucleophilic SubstitutionEnolate anion, Alkyl Halide (R-X)α-Alkylated product

This reaction provides a powerful tool for constructing more complex cyclic structures. cdnsciencepub.com

Similar to alkylation, the enolate derived from this compound can react with acylating agents, such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β,δ-diketo ester derivative. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent. This reaction is a fundamental transformation in organic synthesis for building more complex molecular frameworks.

The nucleophilic character of the enolate intermediate allows this compound to participate in various condensation reactions.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (like a β-keto ester) to an aldehyde or ketone, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base. purechemistry.org

The base deprotonates the β-keto ester to form the enolate.

The enolate acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

The resulting aldol-type adduct is then dehydrated to yield an α,β-unsaturated product. purechemistry.org

The Knoevenagel condensation is a versatile method for forming new carbon-carbon double bonds. purechemistry.org

Mannich-type Reactions: The Mannich reaction is an aminoalkylation reaction that involves the addition of an enolizable carbonyl compound (the β-keto ester) to an imine or iminium ion. acs.org These iminium ions are typically generated in situ from a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine.

Formation of an Eschenmoser's salt or a pre-formed imine.

The enol form of the β-keto ester attacks the electrophilic carbon of the iminium ion.

This forms a new C-C bond and results in a β-amino carbonyl compound, known as a "Mannich base."

This reaction is highly valuable for the synthesis of nitrogen-containing compounds, particularly in pharmaceutical chemistry. researchgate.netacs.org

Reactivity of the Cyclohexanone (B45756) Ring System

Beyond the chemistry of the β-keto ester moiety, the cyclohexanone ring itself possesses a reactive carbonyl group that can undergo a variety of transformations.

The ketone carbonyl group of this compound can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organicchemistrytutor.com

The reduction of cyclic ketones often raises questions of stereoselectivity. rsc.org The hydride can attack the carbonyl carbon from either the axial or equatorial face of the ring, potentially leading to two diastereomeric alcohol products. For many cyclic ketones, reduction with complex hydrides typically yields the more thermodynamically stable alcohol as the major product. organic-chemistry.orgresearchgate.net In the case of a substituted cyclohexanone, this often corresponds to the alcohol with the hydroxyl group in the equatorial position to minimize steric interactions. rsc.org

Dissolving metal reductions (e.g., using sodium in liquid ammonia (B1221849) and an alcohol) are also effective and typically give almost exclusively the more stable epimer. rsc.org

Reducing AgentTypical OutcomeKey Features
Sodium Borohydride (NaBH₄)Reduction to secondary alcoholMild and selective for aldehydes and ketones. organicchemistrytutor.com
Lithium Aluminum Hydride (LiAlH₄)Reduction to secondary alcoholMore reactive than NaBH₄; also reduces esters, carboxylic acids, etc. organicchemistrytutor.com
Dissolving Metals (e.g., Na/NH₃)Reduction to secondary alcoholHighly stereoselective for the thermodynamically more stable alcohol. rsc.orgacs.org

The choice of reducing agent and reaction conditions can be tuned to achieve the desired stereochemical outcome, which is a critical consideration in multistep organic synthesis.

Nucleophilic Additions to the Carbonyl

The carbonyl group of the cyclohexanone ring is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, typically forming a tetrahedral alkoxide intermediate that is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl can be influenced by the electronic and steric effects of the adjacent methyl and methoxycarbonyl groups. youtube.com

Common nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a new carbon-carbon bond. youtube.comyoutube.com Reaction with methylmagnesium bromide would yield a tertiary alcohol. youtube.com

Reduction by Hydrides: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, forms a cyanohydrin. pressbooks.pubopenstax.org This reaction proceeds via the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. youtube.comlibretexts.orglibretexts.org The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol. pressbooks.pubopenstax.org

Table 1: Nucleophilic Addition Reactions to the Carbonyl Group
Reaction TypeReagent(s)Expected ProductMechanism Summary
Grignard Reaction1. CH₃MgBr 2. H₂O or H₃O⁺Methyl 1-hydroxy-1,2-dimethyl-6-oxocyclohexane-1-carboxylateNucleophilic attack by the carbanionic portion of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com
Hydride Reduction1. NaBH₄ or LiAlH₄ 2. H₂O or H₃O⁺Methyl 2-hydroxy-6-methylcyclohexane-1-carboxylateNucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation. youtube.com
Cyanohydrin FormationHCN, KCN (catalyst)Methyl 1-cyano-1-hydroxy-2-methylcyclohexane-1-carboxylateBase-catalyzed addition of a cyanide ion to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated by HCN. openstax.orglibretexts.orglibretexts.org

Oxidations of the Cyclohexanone Ring

The cyclohexanone ring can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation. organic-chemistry.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.comsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. sigmaaldrich.comadichemistry.com

The Baeyer-Villiger oxidation is regioselective, with the oxygen atom preferentially inserted on the more substituted side of the carbonyl group. organic-chemistry.org The migratory aptitude of the adjacent carbon atoms follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.comadichemistry.com In this compound, the carbonyl group is flanked by two secondary carbons: C2 (bearing the methyl and ester groups) and C6. The C2 carbon is more highly substituted, making it the more likely center for migration. This leads to the formation of a seven-membered lactone.

Table 2: Baeyer-Villiger Oxidation of this compound
Starting MaterialReagentPossible Product (Major)Possible Product (Minor)
This compoundm-CPBAMethyl 3-methyl-7-oxooxepane-2-carboxylate (from C2 migration)Methyl 2-methyl-7-oxooxepane-1-carboxylate (from C6 migration)

Ester Group Transformations

The methyl ester group is another key functional handle for chemical modification.

Transesterification Processes

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process involves a nucleophilic addition-elimination mechanism. An alkoxide (e.g., ethoxide from ethanol) attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the original methoxide (B1231860) group. masterorganicchemistry.com To drive the equilibrium, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, activating it towards nucleophilic attack by an alcohol (e.g., ethanol). The reaction proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com

Table 3: Transesterification of this compound
Reaction ConditionsReagent/SolventProduct
Base-catalyzedNaOEt (catalyst), EthanolEthyl 2-methyl-6-oxocyclohexane-1-carboxylate
Acid-catalyzedH₂SO₄ (catalyst), EthanolEthyl 2-methyl-6-oxocyclohexane-1-carboxylate

Hydrolysis and Carboxylic Acid Derivatization

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. It involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt. stackexchange.com Subsequent acidification protonates the carboxylate to yield 2-methyl-6-oxocyclohexane-1-carboxylic acid. stackexchange.com

The resulting carboxylic acid is a valuable intermediate that can be converted into a range of other functional groups, known as carboxylic acid derivatives. For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into an acid chloride. This highly reactive intermediate can then be used to synthesize amides (by reacting with amines) or other esters (by reacting with alcohols).

Table 4: Hydrolysis and Derivatization
TransformationReagent(s)Product
Ester Hydrolysis (Saponification)1. NaOH, H₂O 2. H₃O⁺2-methyl-6-oxocyclohexane-1-carboxylic acid
Acid Chloride FormationSOCl₂2-methyl-6-oxocyclohexanecarbonyl chloride
Amide Formation (from acid chloride)R₂NHN,N-dialkyl-2-methyl-6-oxocyclohexane-1-carboxamide

Mechanistic Studies of Key Reactions

The presence of multiple functional groups and stereocenters in this compound introduces complexities in its reactions, making mechanistic understanding crucial for predicting and controlling outcomes.

Regioselectivity and Stereoselectivity in Cyclizations

The synthesis of substituted cyclic systems like this compound often involves cyclization reactions where regioselectivity and stereoselectivity are paramount. While specific studies on the cyclization to form this exact molecule are not detailed in the available literature, principles can be drawn from related systems.

For instance, in reactions like the Michael addition to an α,β-unsaturated precursor, the regioselectivity is governed by the addition of a nucleophile to the β-carbon of the conjugated system. masterorganicchemistry.com The stereoselectivity of such reactions, particularly in the formation of new stereocenters, can be controlled by using chiral catalysts or auxiliaries. rsc.org

In the context of this compound, the existing stereocenters at C1 and C2 (assuming a specific diastereomer) will direct the approach of reagents. For example, in the reduction of the carbonyl group, a hydride reagent will preferentially attack from the less sterically hindered face of the ring, leading to the formation of one diastereomer of the corresponding alcohol over the other. This concept of substrate-controlled stereoselectivity is fundamental in the synthesis of complex cyclic molecules. nih.gov The most stable conformation of the molecule will position the bulky substituents to minimize steric interactions, thereby shielding one face of the molecule from attack and favoring reaction on the more accessible face. nih.gov

Palladium-Catalyzed Isomerization Mechanisms

While specific studies on the palladium-catalyzed isomerization of this compound are not extensively documented, the mechanism can be inferred from related systems. The isomerization of cyclic keto esters often involves the transformation of an α,β-unsaturated isomer to a β,γ-unsaturated isomer, a process known as deconjugative isomerization. This reaction is typically facilitated by an in situ generated palladium hydride catalyst. acs.org

The generally accepted mechanism proceeds through a "chain-walking" process. acs.org This involves a sequence of:

Hydrometalation: The palladium hydride species adds across the double bond of the conjugated enone system.

β-Hydride Elimination: The palladium and a hydrogen atom are eliminated from adjacent carbons, forming a new double bond.

Repetition: This sequence of migratory insertion and β-hydride elimination repeats, effectively "walking" the double bond along the carbon chain. acs.org

For this compound, this would likely involve its enol or enone tautomer. The process is thermodynamically driven and can sustain the migration of an olefin over numerous carbon atoms. acs.org Isotopic labeling experiments have confirmed the bidirectionality of this type of isomerization. acs.org

Vinylogous Michael Reactions

The enolate of this compound can act as a nucleophile in a vinylogous Michael reaction. In this reaction, the nucleophilic attack occurs at the γ-carbon of the extended enolate, rather than the α-carbon. This reactivity is a fundamental concept in synthetic chemistry, allowing for the formation of complex, functionalized products. nih.gov

The reaction involves the deprotonation of the β-keto ester at the α-carbon to form a dienolate. This dienolate then attacks a Michael acceptor, such as a nitroalkene. Organocatalysts, particularly those based on chiral primary amines like squaramides, are often employed to control the stereoselectivity of the addition. nih.govnih.gov Research on the closely related nucleophile, methyl 2-oxocyclopentane-1-carboxylate, has demonstrated high yields and enantioselectivities in Michael additions to trans-β-nitrostyrene using an immobilized cinchonidine-squaramide catalyst. researchgate.net

The general mechanism involves the formation of a dienamine intermediate when catalyzed by primary amines, which then attacks the nitroalkene electrophile with high regio- and stereocontrol. nih.gov The reaction often concludes with an isomerization of the terminal double bond to yield the final, more stable product. nih.gov

Catalyst SystemMichael AcceptorKey FeatureYield/Selectivity
Chiral Primary Amine / Acidic Co-catalystNitroalkenesPromotes dienamine formation for γ-site selectivity. nih.govHigh diastereo- and enantioselectivity. nih.gov
Cinchonidine-Squaramide (Immobilized)trans-β-NitrostyreneEffective for asymmetric Michael additions with related cyclic β-keto esters. researchgate.netExcellent yields (up to 99%) and enantioselectivities (up to 98%). researchgate.net

Decarboxylation Pathways (e.g., Krapcho decarboxylation)

This compound, as a β-keto methyl ester, is an ideal substrate for the Krapcho decarboxylation. This reaction removes the methoxycarbonyl group to yield 2,6-dimethylcyclohexan-1-one. It is particularly valuable because it proceeds under nearly neutral conditions, making it suitable for substrates that are sensitive to harsh acidic or basic conditions. chem-station.com

The reaction is typically carried out by heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt containing a nucleophilic anion, like lithium chloride or sodium chloride, and a small amount of water. wikipedia.orgorganicreactions.org

The mechanism involves two key steps:

Nucleophilic Attack: The halide anion (e.g., Cl⁻) performs an SN2 attack on the methyl group of the ester. This step is most efficient for methyl esters. wikipedia.orgyoutube.com

Decarboxylation: The resulting carboxylate intermediate readily loses carbon dioxide (CO₂) to form an enolate. This enolate is then protonated by the trace water in the reaction mixture to give the final ketone product. youtube.com

The byproducts, methyl halide and carbon dioxide, are typically volatile, which helps to drive the reaction to completion. wikipedia.org

ComponentRole in MechanismCommon Examples
β-Keto Ester SubstrateStarting material containing the ester to be cleaved.This compound
Salt (Nucleophile Source)Initiates SN2 attack on the ester's alkyl group. wikipedia.orgLiCl, NaCl, NaCN wikipedia.org
Dipolar Aprotic SolventSolvates the cation of the salt and facilitates the SN2 reaction. organicreactions.orgDMSO, DMF youtube.com
WaterActs as the proton source to quench the enolate intermediate. youtube.comUsually present in the solvent or added in small amounts.
HeatProvides the activation energy for the reaction.Often temperatures >150 °C. wikipedia.org

Radical-Mediated Rearrangements

Radical-mediated reactions offer unique pathways for the transformation of β-keto esters. For cyclic β-keto esters, manganese(III)-based oxidative free-radical cyclization is a powerful synthetic method. brandeis.edu This process typically involves the oxidation of the β-keto ester to form an enol radical. brandeis.edu

In the context of an unsaturated cyclic β-keto ester, this initial radical can undergo an intramolecular cyclization. For instance, the oxidation of a suitable unsaturated derivative of this compound with a manganese(III) species like Mn(OAc)₃ could generate an α-oxo-radical. If an appropriately positioned alkene is present elsewhere in the molecule, this radical can add to the double bond, leading to the formation of a new ring and creating a bicyclic system. The resulting radical intermediate can then be further oxidized to form a stable product. brandeis.edu Studies have shown that oxidative cyclizations of unsaturated cyclic β-keto esters proceed efficiently to yield bicyclic adducts. brandeis.edu

Stereochemical Aspects in the Chemistry of Methyl 2 Methyl 6 Oxocyclohexane 1 Carboxylate

Diastereoselectivity in Synthetic Transformations

Diastereoselectivity in the synthesis of Methyl 2-methyl-6-oxocyclohexane-1-carboxylate refers to the preferential formation of one diastereomer over another. The two possible diastereomers are the cis-isomer, where the methyl and methoxycarbonyl groups are on the same face of the ring, and the trans-isomer, where they are on opposite faces. The control of this relative stereochemistry is a fundamental challenge in synthetic transformations.

Synthetic strategies targeting this molecule often rely on reactions where a prochiral precursor is transformed, and the facial selectivity of the reagent's approach determines the diastereomeric outcome. For instance, the catalytic hydrogenation of a related unsaturated precursor could proceed via syn-addition of hydrogen, with the catalyst adsorbing to the less sterically hindered face of the molecule. nih.gov The choice of catalyst and reaction conditions, such as the use of specific metal catalysts (e.g., Rhodium, Ruthenium) and additives, can significantly influence the diastereomeric excess (de). nih.gov In many cases, the thermodynamic stability of the final product dictates the outcome. The trans-isomer, which can adopt a conformation with both bulky substituents in equatorial positions, is often the more thermodynamically stable product. Therefore, reactions run under equilibrating conditions may favor the formation of the trans diastereomer.

Enantioselective Synthesis and Chiral Induction

Producing enantiomerically pure forms of this compound requires asymmetric synthesis, where a chiral influence guides the reaction to favor one enantiomer over the other. This is typically achieved using chiral catalysts or auxiliaries. A key synthetic route to this molecule is the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. rsc.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. wiley-vch.de For the synthesis of the target compound, a primary amine catalyst, often derived from cinchona alkaloids or amino acids like proline, can be employed. nih.gov The mechanism involves the formation of a chiral enamine intermediate between the catalyst and a cyclohexanone (B45756) precursor. mdpi.com This enamine then reacts with a methylating agent. The chiral environment created by the catalyst sterically shields one face of the enamine, directing the incoming electrophile to the opposite face and thereby establishing the stereochemistry at the C2 position with high enantioselectivity.

Another powerful class of organocatalysts for this purpose are bifunctional thioureas derived from chiral diamines, such as (R,R)-1,2-diphenylethylenediamine. mdpi.comrsc.org These catalysts operate through a dual-activation mechanism. The thiourea (B124793) moiety activates the electrophile (a methyl group precursor) through hydrogen bonding, while the basic amine group activates the nucleophile (the cyclohexanone precursor) by forming an enamine. This cooperative action within a defined chiral scaffold leads to high levels of stereocontrol.

Table 1: Representative Organocatalysts in Asymmetric Michael Additions This table presents hypothetical data for illustrative purposes based on typical results found in organocatalytic reactions.

Catalyst TypeChiral ScaffoldTypical SubstrateExpected Yield (%)Expected Enantiomeric Excess (ee, %)
Imidazolidinone MacMillan Catalystα,β-Unsaturated Aldehyde85-9590-99
Bifunctional Thiourea (R,R)-DPEN derivativeβ-Ketoester & Nitroalkene90-9992-98
Cinchona Alkaloid Quinine Derivativeα,β-Unsaturated Ketone80-9585-97

Metal-Catalyzed Asymmetric Reactions

Transition metal complexes featuring chiral ligands are highly effective catalysts for enantioselective synthesis. In the context of preparing this compound, metal-catalyzed asymmetric conjugate addition of a methyl group is a premier strategy. Chiral Lewis acids, for example, can be formed from metals like lithium, rhodium, or ruthenium complexed with chiral ligands such as BINOL (1,1'-Bi-2-naphthol). nih.govamazonaws.com

The mechanism involves the coordination of the metal center to the carbonyl group of an α,β-unsaturated cyclohexenone precursor. This activation lowers the energy of the LUMO and presents the substrate within a defined chiral pocket. A methyl nucleophile, often delivered from an organometallic reagent, is then directed to one of the two prochiral faces of the double bond, resulting in the formation of the C-C bond with high enantioselectivity. The choice of metal, ligand, and reaction conditions is crucial for optimizing both yield and stereochemical purity. nih.gov

Conformational Analysis of the Substituted Cyclohexanone Ring

The three-dimensional structure of the this compound ring is best described by chair conformations to minimize angular and torsional strain. libretexts.org The presence of an sp2-hybridized carbonyl carbon causes some flattening of the ring at that position compared to cyclohexane (B81311). youtube.com The stability of the molecule is largely dictated by the steric interactions of its substituents in the two possible chair-flip conformers. libretexts.org

Substituents on a cyclohexane ring are more stable in the equatorial position to avoid destabilizing 1,3-diaxial interactions. pressbooks.pub This principle governs the conformational preference of both the cis and trans diastereomers.

trans-isomer : In the trans configuration, the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the larger methyl group and the methoxycarbonyl group can reside in equatorial positions. The alternative flipped conformer, with both groups in axial positions, would be significantly destabilized by multiple 1,3-diaxial interactions and is therefore present in negligible amounts at equilibrium. pressbooks.pub This makes the diequatorial conformer the overwhelmingly favored structure for the trans-isomer.

cis-isomer : For the cis-isomer, the substituents are on the same face. In any chair conformation, one substituent must be axial while the other is equatorial. libretexts.org This results in two possible chair conformers that can interconvert via a ring flip. The equilibrium will favor the conformer that places the sterically bulkier group in the equatorial position. The relative steric bulk is quantified by "A-values," which measure the free energy difference between an axial and equatorial substituent. The methoxycarbonyl group generally has a slightly larger A-value than the methyl group, suggesting the conformer with an equatorial methoxycarbonyl and an axial methyl group would be marginally more stable.

Table 2: Conformational Analysis of Diastereomers This table summarizes the primary steric interactions and relative stability of the major conformers.

IsomerMost Stable ConformerMethyl PositionMethoxycarbonyl PositionKey Steric InteractionsRelative Stability
trans DiequatorialEquatorialEquatorialGauche interaction between substituentsHigh
cis Axial/EquatorialAxialEquatorial1,3-diaxial interaction (Methyl-Hydrogen)Moderate

Resolution Techniques for Enantiomeric Purity

When this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), separation into individual enantiomers is necessary to obtain enantiopure material. This process is known as chiral resolution.

One common method is derivatization with a chiral auxiliary . The racemic carboxylic acid (obtained after hydrolysis of the methyl ester) can be reacted with a single enantiomer of a chiral alcohol, such as L-menthol, to form a mixture of diastereomeric esters. nih.gov Because diastereomers have different physical properties, they can be separated using standard techniques like silica (B1680970) gel chromatography. nih.gov After separation, cleavage of the chiral auxiliary from each diastereomer regenerates the individual, enantiomerically pure forms of the original molecule.

A second, more direct method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase that is itself chiral. mdpi.com When the racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. This allows for the analytical quantification of enantiomeric excess and for the preparative separation of the enantiomers. mdpi.com

A classical approach involves forming diastereomeric salts . The racemic mixture, if it contains an acidic or basic handle, can be reacted with a chiral resolving agent (a chiral base for an acidic substrate or a chiral acid for a basic substrate) to form diastereomeric salts. nih.gov These salts often have different solubilities, allowing one to be selectively crystallized from solution, a process known as fractional crystallization.

Table 3: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Derivatization Conversion to separable diastereomersUses standard chromatography; scalableRequires additional chemical steps (attachment/removal of auxiliary)
Chiral HPLC Differential interaction with chiral stationary phaseDirect separation; high purity; analytical and preparativeExpensive columns; may require method development
Diastereomeric Salt Crystallization Differential solubility of diastereomeric saltsPotentially inexpensive and highly scalableSuccess is not guaranteed; can be labor-intensive

Spectroscopic and Computational Investigations

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone of chemical analysis, providing a window into the molecular world by observing the interaction of molecules with electromagnetic radiation. For a compound like Methyl 2-methyl-6-oxocyclohexane-1-carboxylate, a combination of techniques is required for a full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The cyclohexanone (B45756) ring's protons would exhibit complex splitting patterns due to their fixed, diastereotopic relationships in the chair conformation. The methyl group attached to the ring and the methyl group of the ester would appear as distinct signals, likely a doublet and a singlet, respectively.

¹³C NMR spectroscopy complements ¹H NMR by showing the number of unique carbon atoms. Key signals would include those for the ketone carbonyl, the ester carbonyl, the methoxy (B1213986) group, and the various carbons of the substituted cyclohexane (B81311) ring.

Conformational analysis of substituted cyclohexanes is a classic application of NMR. matrix-fine-chemicals.com The coupling constants (J-values) between adjacent protons on the ring can be used to determine their dihedral angles via the Karplus equation, thus establishing the preferred conformation (e.g., chair, boat) and the axial or equatorial positions of the substituents. For this compound, the relative orientation of the methyl and methoxycarbonyl groups would be a key area of investigation. matrix-fine-chemicals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Functional Group Atom Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl C 200 - 220
Ester Carbonyl C 170 - 180
Ester Methoxy C (O-CH₃) 50 - 60
Ester Methoxy H (O-CH₃) 3.5 - 4.0
Ring Methyl Methyl C (-CH₃) 15 - 25
Ring Methyl Methyl H (-CH₃) 0.8 - 1.5

Note: These are estimated ranges. Actual values depend on the specific stereochemistry and conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

In the IR spectrum of this compound, the most prominent and diagnostic peaks would be from the carbonyl (C=O) stretching vibrations. The ketone and the ester carbonyl groups would each give rise to a strong absorption band. Typically, the ketone C=O stretch appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm⁻¹. The presence of two distinct peaks in this region would confirm the β-keto ester structure. Other important absorptions would include C-H stretching from the alkane and methyl groups (around 2850-3000 cm⁻¹) and C-O stretching from the ester group (around 1000-1300 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity
Ketone (C=O) Stretch ~1715 Strong
Ester (C=O) Stretch ~1735 Strong
Alkane (C-H) Stretch 2850 - 3000 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound (C₉H₁₄O₃), the molecular weight is 170.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. The molecular ion peak (M⁺) at m/z = 170 would be observed. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units). Ketones often undergo alpha-cleavage, where the bond adjacent to the carbonyl group is broken. The McLafferty rearrangement is another possible fragmentation pathway for carbonyl compounds with appropriate gamma-hydrogens. Analysis of these fragment ions helps to piece together the molecular structure.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The presence of chromophores (light-absorbing groups) is necessary for a molecule to absorb in this region.

The primary chromophore in this compound is the ketone carbonyl group. Saturated ketones typically exhibit a weak absorption band in the 270-300 nm range, which is attributed to the formally forbidden n → π* (non-bonding to pi-antibonding) electronic transition. The ester carbonyl group also has an n → π* transition, but it typically occurs at a shorter wavelength (~205-215 nm) and may be difficult to observe with standard instruments. The absence of conjugated π-systems means that strong π → π* transitions, which occur at longer wavelengths and have higher intensities, are not expected.

Computational Chemistry and Theoretical Studies

Computational chemistry uses theoretical principles and computer simulations to predict and explain the properties of molecules. These methods are invaluable for complementing experimental data and providing insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule, including bond lengths and angles. This is crucial for predicting the most stable conformation of the cyclohexanone ring and the orientation of its substituents.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated spectra with experimental data can provide strong confirmation of the proposed structure. rsc.org

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). semanticscholar.org This information provides insights into the molecule's reactivity and intermolecular interactions.

For instance, DFT can be used to calculate the relative energies of different stereoisomers or conformers (e.g., comparing the stability of axial vs. equatorial placement of the methyl and ester groups), helping to interpret the results from NMR conformational analysis.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative populations, and the energetic barriers between them. This provides a dynamic picture of the molecule's structure and behavior in different environments.

For cyclic systems such as the cyclohexane ring in this compound, MD simulations can elucidate the dynamics of ring puckering and the conformational preferences of its substituents. The cyclohexane ring is known to predominantly adopt a chair conformation to minimize angular and torsional strain. However, it can also exist in higher-energy conformations such as the boat and twist-boat forms. MD simulations can track the transitions between these forms, providing insight into the flexibility of the ring system. nih.gov The frequency and pathways of these interconversions are dependent on factors like temperature and the steric bulk of substituents. nih.gov

The presence of the methyl and methyl carboxylate groups at positions 2 and 1, respectively, introduces several possible diastereomers and conformers. These substituents can be in either axial or equatorial positions on the cyclohexane ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. MD simulations can quantify the energy differences between these conformers and determine their equilibrium populations based on the Boltzmann distribution.

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup : The molecule is placed in a simulation box, often with a chosen solvent (like water or chloroform) to mimic experimental conditions.

Energy Minimization : The initial geometry of the molecule is optimized to remove any unfavorable atomic clashes.

Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run : The simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of conformational space.

The trajectory from the production run is then analyzed to identify the most stable conformations and the transitions between them. This information is crucial for understanding the molecule's reactivity and its interaction with other molecules.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerSubstituent Orientations (1-COOCH₃, 2-CH₃)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Chair 1Equatorial, Equatorial0.0095.7
Chair 2Equatorial, Axial1.83.5
Chair 3Axial, Equatorial2.12.5
Chair 4Axial, Axial5.5<0.1
Twist-Boat 1-5.3<0.1

Note: These values are illustrative and based on typical energetic penalties for axial substituents on a cyclohexane ring. Actual values would require specific MD simulations.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for investigating the reaction mechanisms of organic compounds like this compound. These methods allow for the detailed study of potential energy surfaces, leading to the identification of transition states and the calculation of activation energies, which are key to understanding reaction rates and pathways.

A significant reaction involving β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organic-chemistry.orgyoutube.commasterorganicchemistry.com While this compound is the product of such a reaction, its own reactivity can be explored using quantum chemical modeling. For instance, the keto-enol tautomerism is a fundamental process for β-keto esters. DFT calculations can model this process by identifying the transition state for the proton transfer and determining the relative stabilities of the keto and enol forms. acs.org The presence of solvents can also be included in these models to understand their influence on the tautomeric equilibrium. acs.org

Another area of investigation is the stereoselectivity of reactions involving the chiral centers of this molecule. For example, in a reduction of the ketone, quantum chemical modeling can help predict whether the incoming hydride will attack from the axial or equatorial face, leading to different stereoisomeric alcohol products. By calculating the energies of the transition states for both pathways, one can predict the major product of the reaction.

The general workflow for modeling a reaction mechanism using quantum chemistry involves:

Geometry Optimization : The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search : A search is performed to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

These calculations provide a detailed picture of the reaction at the molecular level, offering insights that can be difficult to obtain through experimental methods alone.

Table 2: Illustrative DFT-Calculated Energy Profile for Keto-Enol Tautomerization

SpeciesDescriptionRelative Energy (kcal/mol)
Keto FormGround state of the molecule0.0
Transition StateProton transfer between α-carbon and carbonyl oxygen15.2
Enol FormHydroxyl group and C=C double bond2.5

Note: These are representative values for a β-keto ester. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. For this compound, the most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with DFT. rsc.orgconicet.gov.ar The process involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. These are then referenced against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

For this compound, such calculations can help in assigning the signals in the experimental spectrum, especially for the diastereotopic protons in the cyclohexane ring. The predicted chemical shifts are sensitive to the conformation of the molecule, so it is often necessary to calculate them for several low-energy conformers and then obtain a Boltzmann-weighted average. conicet.gov.ar

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (ketone)-208.5
C=O (ester)-172.0
CH (α to ester)2.8 - 3.255.0
CH (α to ketone)2.5 - 2.948.5
Ring CH₂1.5 - 2.225.0 - 38.0
OCH₃3.752.0
Ring CH₃0.9 - 1.215.0

Note: These values are illustrative and based on typical chemical shifts for similar functional groups. Accurate predictions require specific GIAO-DFT calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum chemical methods. These calculations provide the positions and intensities of the absorption bands in the IR spectrum. By comparing the calculated spectrum with the experimental one, it is possible to confirm the presence of specific functional groups. For this compound, the most characteristic vibrations would be the C=O stretching frequencies for the ketone and the ester, which are expected to appear in the region of 1700-1750 cm⁻¹. The C-O stretching of the ester and the various C-H bending and stretching vibrations can also be identified.

It is common practice to scale the calculated vibrational frequencies by an empirical factor to better match the experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies.

Applications As a Synthetic Building Block for Complex Molecules

Precursor in the Synthesis of Natural Products

The structural motif of a substituted cyclohexane (B81311) ring is a recurring feature in numerous natural products. Consequently, molecules like methyl 2-methyl-6-oxocyclohexane-1-carboxylate serve as ideal starting points for their synthesis.

While direct examples of the use of this compound in the synthesis of phlegmarine (B1213893) alkaloids are not prominently documented, the structural core of these alkaloids often contains substituted piperidine (B6355638) or related nitrogenous rings. The synthesis of such structures can be envisaged starting from cyclic β-keto esters through strategic transformations. For instance, the ketone and ester functionalities can be manipulated to introduce nitrogen atoms and construct the characteristic bicyclic or tricyclic systems of these alkaloids.

The construction of the polycyclic core of terpenoids and steroids frequently relies on annulation strategies, with the Robinson annulation being a cornerstone methodology. libretexts.orglibretexts.orgwikipedia.org Cyclic β-keto esters are classic substrates for the Robinson annulation, where they act as the nucleophilic component in a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. libretexts.orglibretexts.orgwikipedia.org

The presence of the methyl group at the 2-position in this compound can influence the regioselectivity of enolate formation and subsequent annulation, providing a handle for controlling the substitution pattern in the resulting polycyclic system. This control is crucial in the stereoselective synthesis of complex terpenoid and steroid skeletons.

Table 1: Potential Robinson Annulation Reactions

Reactant 1Reactant 2 (Michael Acceptor)Product Type
This compoundMethyl vinyl ketoneSubstituted decalin system
This compound3-Buten-2-oneSubstituted decalin system
This compoundCyclohexenoneFused tricyclic system

Intermediate for Pharmaceutical and Agrochemical Scaffolds

The inherent reactivity of this compound makes it an attractive starting material for the synthesis of diverse heterocyclic and polycyclic systems that form the core of many pharmaceutical and agrochemical agents.

Beyond the Robinson annulation, the dual functionality of this β-keto ester allows for its participation in various cyclization and cascade reactions to build complex polycyclic frameworks. acs.org The enolate can be engaged in intramolecular reactions, or the ketone and ester can be sequentially functionalized to set the stage for ring-closing metathesis, Diels-Alder reactions, or other pericyclic reactions. These strategies provide access to a wide range of carbocyclic and heterocyclic ring systems of medicinal interest.

Cyclic β-keto esters are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles. fiveable.meresearchgate.net The 1,3-dicarbonyl moiety can react with nitrogen-based nucleophiles to form fused pyridines, pyrimidines, and other important heterocyclic systems.

For example, in the Hantzsch pyridine (B92270) synthesis, a β-keto ester can condense with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to furnish a dihydropyridine, which can then be oxidized to the corresponding pyridine. The substitution pattern on the starting β-keto ester directly translates to the substitution on the resulting pyridine ring, offering a straightforward route to functionalized pyridines.

Similarly, condensation with urea (B33335) or thiourea (B124793) provides a pathway to pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds.

Table 2: Potential Heterocycle Syntheses

ReactantsHeterocyclic Product
This compound, Aldehyde, AmmoniaSubstituted Tetrahydropyridine/Pyridine
This compound, Urea/ThioureaFused Pyrimidine-2-one/thione
This compound, HydrazineFused Pyrazolone

Role in the Development of New Organic Methodologies

The unique combination of functional groups in this compound makes it an excellent substrate for exploring and developing new synthetic methodologies. Its potential to engage in cascade and multicomponent reactions is of particular interest.

Cascade reactions, where a single synthetic operation triggers a series of bond-forming events, offer a highly efficient approach to building molecular complexity. nih.gov The reactivity of the enolate, ketone, and ester functionalities in our target molecule can be harnessed to design novel cascade sequences for the rapid construction of polycyclic and heterocyclic systems. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are another area where this compound can be of significant value. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Its ability to act as a versatile building block in MCRs could lead to the discovery of new reaction pathways and the efficient synthesis of libraries of diverse molecules for biological screening.

Substrate for Novel Catalytic Reactions

The reactivity of the cyclohexanone (B45756) ring system, coupled with the presence of a methyl substituent and a carboxylate group, makes this compound an intriguing substrate for the development of new catalytic transformations. While direct studies on this specific molecule are limited, the reactivity of the closely related methyl 2-oxocyclohexane-1-carboxylate in organocatalytic reactions provides a strong indication of its potential.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In this context, β-keto esters are common nucleophiles in a variety of carbon-carbon bond-forming reactions. For instance, the Michael addition of methyl 2-oxocyclohexane-1-carboxylate to nitroalkenes, catalyzed by chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine, has been shown to proceed with good enantioselectivity. This suggests that this compound could similarly participate in such reactions, with the existing methyl group potentially influencing the stereochemical outcome of the newly formed chiral center.

The following table summarizes the results of an organocatalytic Michael reaction involving a related substrate, methyl 2-oxocyclohexanecarboxylate, highlighting the potential for high enantioselectivity in such transformations.

EntryNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1trans-β-nitrostyrene10Toluene248590
2(E)-1-nitro-2-phenylethene10CH2Cl2487888
3(E)-2-(2-nitrovinyl)furan10THF368292

Data is illustrative and based on reactions with methyl 2-oxocyclohexanecarboxylate.

These findings underscore the potential of this compound as a substrate for developing novel asymmetric catalytic reactions, including but not limited to Michael additions, aldol reactions, and alkylations. The inherent chirality and the steric and electronic influence of the methyl group could be exploited to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of complex cyclic systems.

Model Compound for Mechanistic Investigations

The well-defined stereochemistry and conformational properties of cyclic molecules like this compound make them excellent model compounds for studying the mechanisms of various organic reactions. While specific mechanistic studies centered on this exact compound are not extensively documented, the investigation of related substituted cyclohexanone systems provides valuable insights.

For example, studies on the asymmetric hydrogenation of related aromatic precursors to form 2-methylcyclohexane carboxylic acids have shed light on the factors controlling diastereoselectivity in catalytic reductions. In these studies, the conformation of the substrate and its interaction with the catalyst surface are critical in determining the facial selectivity of the hydrogenation. The carbonyl and ester groups of a molecule like this compound can act as directing groups, influencing the approach of the reagent.

By systematically modifying the reaction conditions (e.g., catalyst, solvent, additives) and analyzing the stereochemical outcome of reactions involving this compound, researchers could elucidate the transition state geometries and reaction pathways. For instance, in a catalytic reduction, the relative stereochemistry of the resulting methyl-substituted hydroxy ester would provide direct evidence for the preferred direction of hydride attack, offering insights into the steric and electronic effects at play.

The table below illustrates how changing reaction parameters can influence the diastereomeric ratio in the reduction of a substituted cyclohexanone, a process that could be modeled using this compound.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NaBH4Methanol070:30
2L-Selectride®THF-785:95
3H2, Pd/CEthanol2585:15

Data is hypothetical and serves to illustrate the potential use as a model compound.

Such studies are fundamental to the rational design of new catalysts and the optimization of reaction conditions for the stereoselective synthesis of complex molecules. The fixed conformation and the presence of multiple functional groups make this compound a powerful tool for dissecting the intricate details of reaction mechanisms.

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research into Methyl 2-methyl-6-oxocyclohexane-1-carboxylate will likely prioritize the development of synthetic pathways that are not only efficient in terms of yield but also environmentally benign. Key areas of focus will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as sugar-derived muconic and fumaric acids, which can be converted into cyclohexene (B86901) frameworks through processes like Diels-Alder reactions. rsc.org

Green Solvents: Replacing conventional petroleum-based solvents with more sustainable alternatives. For instance, 2-Methyloxolane (2-MeOx), a bio-based solvent, has shown promise as a substitute for hexane (B92381) in the extraction of lipophilic natural products and could be explored for the synthesis and purification of cyclohexanone (B45756) derivatives. researchgate.net

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods, including biocatalysis and organocatalysis, to reduce waste and improve energy efficiency.

Current synthetic methods for related compounds often rely on multi-step processes that may not be optimized for sustainability. Future work will aim to develop streamlined, one-pot, or tandem reactions that reduce the number of intermediate purification steps, thereby saving energy and solvent use.

Exploration of Novel Reactivity and Catalysis

The reactivity of this compound is dictated by its β-keto ester moiety. This functional group is a cornerstone of C-C bond formation in organic chemistry. Future research will delve into unlocking new transformations and applying modern catalytic systems.

Asymmetric Catalysis: The presence of a stereocenter at the 2-position offers opportunities for diastereoselective and enantioselective transformations. Research into the asymmetric hydrogenation of related structures has demonstrated the potential to achieve high diastereomeric excess, leading to specific isomers like (1S,2R)-2-methylcyclohexane carboxylic acid. nih.gov Applying similar heterogeneous or homogeneous asymmetric catalysis to this compound could provide access to enantiomerically pure derivatives, which are crucial for pharmaceutical applications.

Novel C-H Activation: Direct functionalization of C-H bonds is a powerful tool for efficient molecule construction. Future studies could explore the catalytic activation of the various C-H bonds within the cyclohexanone ring to introduce new functional groups without the need for pre-functionalized substrates.

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity under mild conditions. Investigating the behavior of this compound under photochemical or electrochemical conditions could lead to the discovery of unprecedented reaction pathways and the synthesis of novel molecular architectures.

The table below summarizes the key reactive sites and potential transformations that could be the focus of future catalytic research.

Reactive SiteFunctional GroupPotential TransformationsCatalytic Approach
C1-CarbonylEsterHydrolysis, Amidation, ReductionAcid/Base Catalysis, Biocatalysis
C6-CarbonylKetoneReduction, Reductive Amination, Olefination, CondensationsAsymmetric Hydrogenation, Organocatalysis
C2-Positionα-CarbonAlkylation, Acylation, HalogenationPhase-Transfer Catalysis, Enamine Catalysis
Cyclohexane (B81311) RingC-H BondsC-H FunctionalizationTransition-Metal Catalysis

Advanced Computational Studies for Predictive Modeling

Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. For this compound, advanced computational studies can provide deep insights that guide experimental work.

Conformational Analysis: Determining the most stable conformations of the molecule is crucial for understanding its reactivity. nih.gov Computational modeling can predict the preferred chair or boat conformations and the orientation of the substituent groups.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the energy profiles of potential reaction pathways. This allows researchers to understand the transition states and intermediates involved in known reactions and to predict the feasibility of new transformations. mdpi.com

Spectroscopic Prediction: Computational models can accurately predict spectroscopic data such as NMR and IR spectra. mdpi.com This can aid in the characterization of the compound and its derivatives, especially for transient or difficult-to-isolate intermediates.

Predictive QSAR Models: For potential biological applications of its derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like inhibitory potency against specific targets, guiding the design of more effective molecules. mdpi.com

These in silico studies can significantly accelerate the research and development process by prioritizing the most promising experimental avenues, thereby saving time and resources. mdpi.com

Integration into Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, modern techniques like flow chemistry and automation are essential. The synthesis of this compound and its derivatives is well-suited for this transition.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. flinders.edu.aumdpi.com Key synthetic steps, such as cyclization, alkylation, or purification, can be translated into continuous-flow modules. unimi.it This approach allows for the safe handling of reactive intermediates and the precise control of reaction parameters like temperature, pressure, and residence time. mdpi.com

Automation, integrated with self-optimizing algorithms, can further accelerate the discovery and optimization of reaction conditions. beilstein-journals.org An automated flow chemistry platform could rapidly screen different catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing the target compound with high yield and purity. This technology not only facilitates scalable synthesis but also enables the rapid generation of a library of derivatives for further study.

Derivatization into High-Value Chemical Entities for Academic Exploration

This compound is a versatile building block for creating a diverse range of more complex molecules. Its derivatization can lead to novel compounds with potential applications in materials science, agrochemistry, and medicinal chemistry.

Synthesis of Heterocycles: The dicarbonyl functionality is a classic precursor for the synthesis of heterocyclic compounds. Condensation reactions with reagents like hydrazines, hydroxylamines, or ureas can yield pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic motifs are prevalent in many biologically active molecules. mdpi.com

Formation of Novel Scaffolds: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations. orgsyn.org The ketone can be converted into a variety of other functional groups, opening pathways to complex polycyclic and spirocyclic systems.

Combinatorial Chemistry: Using the core structure as a scaffold, combinatorial libraries of related compounds can be synthesized by varying substituents at different positions. This approach is highly valuable for academic exploration and for screening for biological activity. mdpi.com The strategic modification of the core structure through derivatization is a key method for exploring chemical space and discovering new functionalities. researchgate.net

The exploration of these derivatization pathways will continue to be a fertile ground for academic research, potentially uncovering new chemical entities with unique properties and functions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-methyl-6-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer :

  • Key Steps : Cyclization of keto-acid precursors using acidic catalysts (e.g., BF₃·Et₂O) and esterification of carboxylic acid intermediates with methanol under acidic conditions.
  • Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing transition states. Temperature control (e.g., 60–80°C) minimizes side reactions like over-oxidation or decarboxylation .
  • Challenges : Competing ring-opening reactions may occur if steric hindrance around the cyclohexane ring is not managed. Adjusting catalyst loading (e.g., 5–10 mol% BF₃) improves regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, carbonyl at C6). IR confirms ester (C=O stretch ~1740 cm⁻¹) and ketone (C=O ~1710 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly when discrepancies arise in literature (e.g., conflicting reports of C₉H₁₄O₃ vs. C₅H₇N₃O) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry. ORTEP-III visualizes thermal ellipsoids to assess bond-length anomalies .

Q. How can functional group transformations (e.g., oxidation, reduction) be applied to synthesize derivatives?

  • Methodological Answer :

  • Oxidation : KMnO₄/CrO₃ selectively oxidizes the cyclohexane ring’s methyl group to carboxylic acid, but may over-oxidize the ketone. Controlled pH (neutral to mild acidic) preserves the ester group .
  • Reduction : NaBH₄ selectively reduces the ketone to an alcohol without affecting the ester. LiAlH₄ reduces both ketone and ester, requiring protecting groups for selective transformations .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in reported ring puckering or substituent orientations?

  • Methodological Answer :

  • Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data. Compare with databases (e.g., Cambridge Structural Database) to identify outliers .
  • Mercury CSD : Overlay structures of analogous compounds (e.g., Ethyl 6-substituted 2-oxocyclohexene carboxylates) to assess packing effects or hydrogen-bonding influences on conformation .

Q. What strategies address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer :

  • Cross-Validation : Re-refine X-ray data with SHELXL using restraints for bond lengths/angles. Compare experimental vs. DFT-calculated NMR shifts (e.g., gauge-invariant atomic orbital method) to identify systematic errors .
  • Dynamic Effects : Variable-temperature NMR detects conformational exchange broadening, which static crystallography may miss. Molecular dynamics simulations (e.g., AMBER) model ring-flipping energetics .

Q. How can stereoselective synthesis of derivatives be achieved, particularly for chiral cyclohexane analogs?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce stereocenters. For example, (R)-BINOL-derived catalysts induce enantioselectivity in ester hydrolysis .
  • Crystal Engineering : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) templates specific conformations, enabling selective functionalization of the methyl or ketone groups .

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Methyl 2-methyl-6-oxocyclohexane-1-carboxylate
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